molecular formula C14H13N3O5S B5669853 N-[3-(4-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE

N-[3-(4-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE

Cat. No.: B5669853
M. Wt: 335.34 g/mol
InChI Key: QYRPCOMMVNUBTD-UHFFFAOYSA-N
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Description

N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonamide group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide typically involves the following steps:

    Nitration: The nitration of benzene to form nitrobenzene.

    Sulfonation: The sulfonation of nitrobenzene to produce 4-nitrobenzenesulfonyl chloride.

    Amidation: The reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitrobenzenesulfonamide.

    Acetylation: The acetylation of 4-nitrobenzenesulfonamide with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-[3-(4-Aminobenzenesulfonamido)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzenesulfonamide and acetic acid.

Scientific Research Applications

N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of carbonic anhydrase IX is due to the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Properties

IUPAC Name

N-[3-[(4-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-3-2-4-12(9-11)16-23(21,22)14-7-5-13(6-8-14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRPCOMMVNUBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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